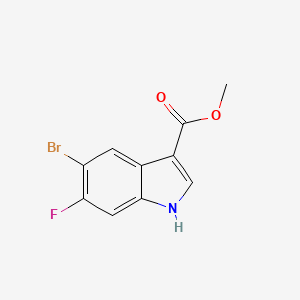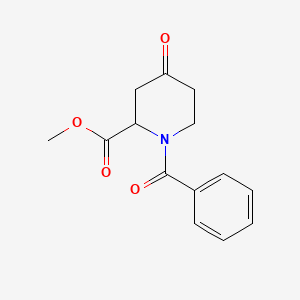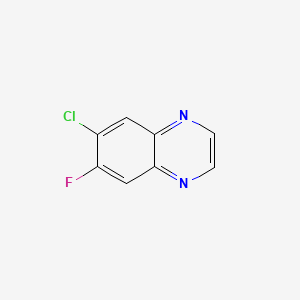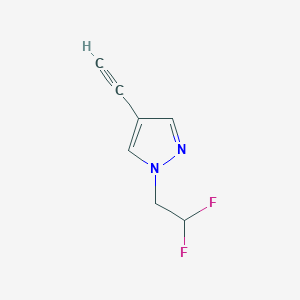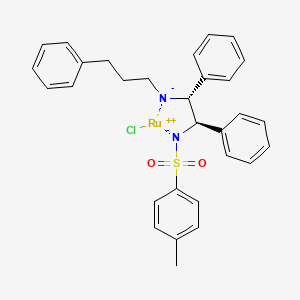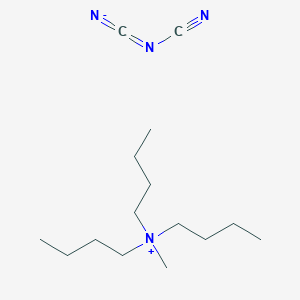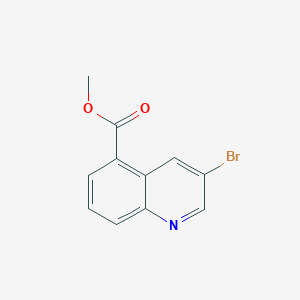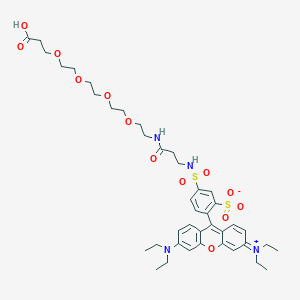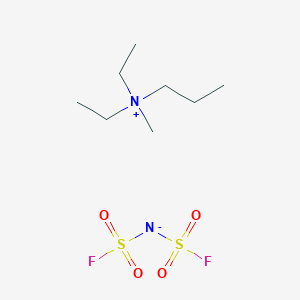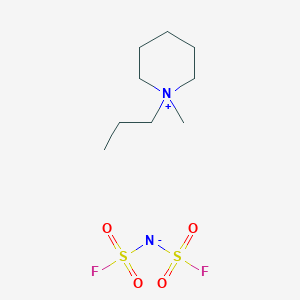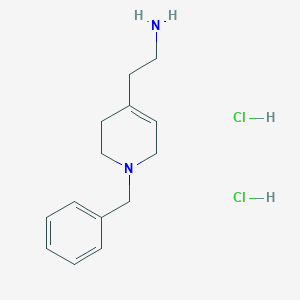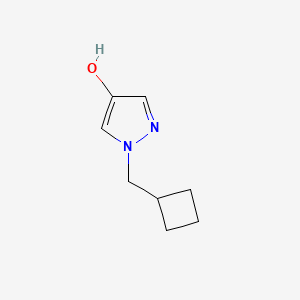
1-(cyclobutylmethyl)-1H-pyrazol-4-ol
Overview
Description
“1-(cyclobutylmethyl)-1H-pyrazol-4-ol” is a compound that contains a pyrazole ring, which is a type of aromatic heterocyclic compound. The pyrazole ring is attached to a cyclobutylmethyl group . Pyrazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The compound contains a cyclobutyl group, which is a type of cycloalkane. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure . The compound also contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the cyclobutylmethyl group. Pyrazoles can undergo a variety of reactions including substitutions and additions . Cyclobutyl groups can participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of the pyrazole and cyclobutylmethyl groups. For example, cycloalkanes are generally nonpolar and hydrophobic .Scientific Research Applications
Synthesis and Biological Activity
Pyrazoles, a class of heterocyclic compounds which includes 1-(cyclobutylmethyl)-1H-pyrazol-4-ol, are known for their diverse biological activities. Recent studies have focused on synthesizing derivatives of these compounds, specifically 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), and testing them for their antioxidant and anticancer activities. For instance, some synthesized compounds have shown significant cytotoxicity against human cell lines, such as colorectal RKO carcinoma cells. These compounds also displayed radical scavenging activity, with some proving more active than ascorbic acid, a standard for measuring antioxidant capacity. The mode of cell death for these compounds was identified predominantly as p53-mediated apoptosis, a pathway critical for inhibiting cancer cell proliferation (Cadena-Cruz et al., 2021).
Antibacterial Activity
The antibacterial potential of pyrazole derivatives, specifically 4,4′-(aryl or alkyl methylene)-bis(1H-pyrazol-5-ols), has also been explored. These compounds were synthesized and tested against various bacterial strains like Pseudomonas aeruginosa, Xanthomonas protophormiae, Bacillus licheniformis, and Staphylococcus aureus. The study highlighted that compounds with a trifluromethyl group exhibited excellent antibacterial activity (Bhavanarushi et al., 2013).
Synthesis and Chemical Applications
Synthesis Techniques and Chemical Reactions
The synthesis of bis(pyrazolyl)methane derivatives, which includes compounds like 1-(cyclobutylmethyl)-1H-pyrazol-4-ol, has been the focus of recent research due to their wide range of biological activities and applications as chelating and extracting reagents for different metal ions. Advanced synthetic strategies, such as one-pot pseudo three-component and five-component reactions, have been employed to efficiently produce these compounds. These methods not only offer high yields but also contribute to the field of green chemistry by minimizing waste and using environmentally benign conditions (Sadeghpour & Olyaei, 2021).
Eco-Friendly Synthesis Approaches
Researchers have also focused on developing eco-friendly synthesis methods for pyrazole derivatives. For instance, the use of nanosilica supported antimony pentachloride (SbCl5/SiO2 NPs) in water has been introduced as an efficient and eco-friendly method for synthesizing 4,4´-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. Such methodologies emphasize the importance of environmental friendliness, shorter reaction times, waste-free processes, and excellent yields, contributing to sustainable chemical practices (Sadeghi & Rad, 2015).
Future Directions
properties
IUPAC Name |
1-(cyclobutylmethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8-4-9-10(6-8)5-7-2-1-3-7/h4,6-7,11H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBWKQVLOPSWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylmethyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1435752.png)
![3-[(1S)-1-azidoethyl]pyridine](/img/structure/B1435753.png)
